molecular formula C17H18ClN3O4S B2437082 N-(2-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide CAS No. 872344-11-1

N-(2-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide

Cat. No. B2437082
CAS RN: 872344-11-1
M. Wt: 395.86
InChI Key: ZDFIVOWLSOQXDO-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Synthesis and Chemical Evaluation

Research on compounds with similar structural motifs to N-(2-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide often focuses on synthesis and chemical properties. For example, studies on acetamide derivatives and their corrosion inhibitory properties suggest that modifications in the acetamide group can significantly impact their chemical behavior and applications in materials science (Yıldırım & Cetin, 2008).

Pharmacological Properties

Compounds related to the pyrrolidinylsulfonyl structure have been examined for their pharmacological characteristics, such as kappa-opioid receptor antagonism, which indicates potential therapeutic applications in depression and addiction disorders (Grimwood et al., 2011).

Material Science and Ligand Interactions

Studies on benzothiazolinone acetamide analogs have shown applications in light harvesting efficiency and potential use in dye-sensitized solar cells (DSSCs), demonstrating the diverse applicability of acetamide derivatives in materials science and photovoltaic technology (Mary et al., 2020).

Quantum Computational Approach

Research has also extended to the quantum computational analysis of acetamide derivatives, focusing on their vibrational signatures and molecular interactions, which provides valuable insights into their chemical behavior and potential pharmaceutical applications (Jenepha Mary et al., 2022).

properties

IUPAC Name

N-(2-chlorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c18-14-5-1-2-6-15(14)19-16(22)12-20-11-13(7-8-17(20)23)26(24,25)21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFIVOWLSOQXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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